molecular formula C17H30N8O3 B2433220 6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine CAS No. 714928-51-5

6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2433220
CAS No.: 714928-51-5
M. Wt: 394.48
InChI Key: XXBKDBDQZFVTIU-UHFFFAOYSA-N
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Description

6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with nitro, ethylpiperazinyl, and morpholinopropyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common route includes the initial formation of the pyrimidine core, followed by the introduction of the nitro group through nitration reactions. Subsequent steps involve the substitution of the ethylpiperazinyl and morpholinopropyl groups under controlled conditions, often using catalysts to enhance reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethylpiperazinyl and morpholinopropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The nitro group, in particular, can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine
  • 6-(4-ethylpiperazin-1-yl)-N2-(3-piperidinopropyl)-5-nitropyrimidine-2,4-diamine

Uniqueness

Compared to similar compounds, 6-(4-ethylpiperazin-1-yl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine exhibits unique properties due to the specific arrangement of its functional groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N8O3/c1-2-22-6-8-24(9-7-22)16-14(25(26)27)15(18)20-17(21-16)19-4-3-5-23-10-12-28-13-11-23/h2-13H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBKDBDQZFVTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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